7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
Description
Properties
CAS No. |
6270-26-4 |
|---|---|
Molecular Formula |
C8H12N6O |
Molecular Weight |
208.22 g/mol |
IUPAC Name |
7-ethoxy-3-ethyltriazolo[4,5-d]pyrimidin-5-amine |
InChI |
InChI=1S/C8H12N6O/c1-3-14-6-5(12-13-14)7(15-4-2)11-8(9)10-6/h3-4H2,1-2H3,(H2,9,10,11) |
InChI Key |
WLZGGIONBKZVGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=NC(=N2)N)OCC)N=N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate, followed by subsequent functional group modifications to introduce the ethoxy and ethyl groups . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 7-Ethoxy-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine exhibit anticancer properties. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with DNA synthesis and cell division processes. For instance:
- A study demonstrated that triazole derivatives effectively reduced the proliferation of various cancer cell lines by inducing apoptosis (programmed cell death) .
2. Antimicrobial Properties
Triazole compounds are known for their antimicrobial activity. The specific compound has been evaluated for its efficacy against several pathogens:
- In vitro studies revealed that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Pharmacological Insights
1. Pharmacokinetics
Understanding the pharmacokinetics of 7-Ethoxy-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is essential for determining its therapeutic potential:
- Research indicates favorable absorption and distribution characteristics in biological systems, suggesting effective tissue penetration .
2. Toxicological Studies
Toxicological assessments are critical for evaluating the safety profile of this compound:
- Preliminary studies have shown a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, treatment with 7-Ethoxy-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine resulted in a notable decrease in cell viability compared to untreated controls. The mechanism was attributed to the compound's ability to induce DNA damage and activate apoptotic pathways.
Case Study 2: Antimicrobial Testing
A series of tests were conducted to assess the antimicrobial efficacy of this compound against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics.
Mechanism of Action
The mechanism of action of 7-Ethoxy-3-ethyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with molecular targets such as enzymes or receptors. For instance, as a USP28 inhibitor, it binds to the active site of the enzyme, preventing its deubiquitinating activity, which in turn affects protein degradation pathways and cell cycle progression . This interaction can lead to the induction of apoptosis in cancer cells through the mitochondrial pathway .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Triazolopyrimidine derivatives exhibit pharmacological activities heavily dependent on substituents at the 3- and 7-positions. Key analogs and their structural/functional differences are summarized below:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Electronic and Steric Considerations
- Electron-Donating vs. In contrast, chloro (electron-withdrawing) or benzyloxy (electron-neutral) substituents alter electronic density differently .
- Steric Effects : The ethyl group at R3 provides moderate steric hindrance compared to bulkier substituents like benzyl or morpholinyl-thiazolylmethyl . This balance may improve membrane permeability while retaining target engagement.
Biological Activity
7-Ethoxy-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS Number: 6270-26-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
The molecular formula for 7-Ethoxy-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is C8H12N6O, with a molecular weight of approximately 208.22 g/mol. Its structure features a triazolo-pyrimidine core which is significant for its biological interactions.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of 7-Ethoxy-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 0.45 | Inhibition of tubulin polymerization |
| A549 | 0.53 | Induction of apoptosis via intrinsic pathway |
| HT29 | 0.60 | Cell cycle arrest in G2/M phase |
These findings suggest that the compound exhibits potent activity against cancer cells by disrupting normal cellular functions and inducing apoptotic mechanisms .
The mechanisms by which 7-Ethoxy-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine exerts its effects include:
- Inhibition of Tubulin Polymerization : Similar to other triazolopyrimidine derivatives, this compound inhibits tubulin polymerization which is crucial for mitotic spindle formation during cell division.
- Induction of Apoptosis : The compound has been shown to activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It causes arrest in the G2/M phase of the cell cycle, preventing cancer cells from proliferating effectively.
Case Studies
A series of experiments conducted on various cancer cell lines demonstrated the compound's efficacy:
- Study on HeLa Cells : The compound was tested for its ability to inhibit cell growth and showed an IC50 value of 0.45 µM. The study indicated that it could significantly reduce cell viability through apoptosis induction.
- A549 Lung Cancer Model : In A549 cells, the compound exhibited an IC50 value of 0.53 µM and was found to induce apoptosis via mitochondrial depolarization and activation of caspase pathways.
Q & A
Q. How can researchers optimize the synthesis of 7-Ethoxy-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine to improve yield and purity?
Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize the number of experiments while capturing interactions between variables. Post-synthesis purification via column chromatography or recrystallization should be validated using HPLC or NMR to confirm purity thresholds .
Q. What spectroscopic techniques are most reliable for characterizing the structure of this compound?
Methodological Answer: Combine H NMR, C NMR, and IR spectroscopy to confirm functional groups (e.g., ethoxy, triazole, and amine moieties). For crystallographic validation, single-crystal X-ray diffraction is essential to resolve stereochemical ambiguities, as demonstrated in analogous triazolo-pyrimidine derivatives .
Q. What are the critical storage conditions to maintain the stability of this compound?
Methodological Answer: Store in a cool (<4°C), dry, and inert environment (argon/vacuum-sealed containers) to prevent hydrolysis of the ethoxy group or oxidation of the triazole ring. Stability should be monitored via periodic LC-MS analysis to detect degradation products .
Advanced Research Questions
Q. How can computational methods enhance the understanding of reaction mechanisms involving this compound?
Methodological Answer: Employ quantum chemical calculations (e.g., DFT) to model reaction pathways, such as nucleophilic substitution at the pyrimidine core. Transition state analysis and solvent effect simulations (using COSMO-RS) can predict regioselectivity and kinetic barriers, as applied in ICReDD’s reaction design workflows .
Q. How should researchers resolve contradictions between experimental data (e.g., spectroscopic vs. computational results) for structural assignments?
Methodological Answer: Cross-validate using multiple techniques. For instance, discrepancies in C NMR chemical shifts vs. DFT-predicted values may arise from solvent effects or crystal packing. Synchrotron-based X-ray diffraction or dynamic NMR experiments under variable temperatures can resolve such ambiguities .
Q. What strategies are effective for probing structure-activity relationships (SAR) in derivatives of this compound?
Methodological Answer: Synthesize analogs with modifications at the ethoxy or ethyl groups and evaluate biological/enzymatic activity. Compare results with computational docking studies (e.g., AutoDock Vina) to map binding interactions, as seen in trifluoromethyl-substituted pyrazolo-pyrimidine analogs .
Q. How can researchers investigate the compound’s interaction with enzymatic targets (e.g., kinases or polymerases)?
Methodological Answer: Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities. Pair these with molecular dynamics simulations to identify key hydrogen-bonding or hydrophobic interactions at the active site .
Q. What methodologies are recommended for analyzing degradation pathways under stress conditions?
Methodological Answer: Perform forced degradation studies (e.g., exposure to UV light, acidic/basic conditions) followed by LC-MS/MS to identify degradation products. Kinetic modeling can predict shelf-life under accelerated storage conditions .
Q. How can membrane separation technologies improve large-scale purification processes?
Methodological Answer: Optimize nanofiltration or reverse osmosis membranes to isolate the compound from byproducts based on molecular weight and hydrophobicity. Process parameters (e.g., transmembrane pressure, flow rate) should be tuned using response surface methodology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
